[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
Overview
Description
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a diethylamino group, and a trifluoromethyl group attached to an acetanilide core. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride typically involves multiple steps, starting with the preparation of the acetanilide core. One common method involves the reaction of 4-chloro-2-nitroaniline with diethylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The molecular pathways involved include the modulation of signaling cascades and the inhibition of key enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(diethylamino)acetanilide
- 3’-Trifluoromethyl-4’-chloroacetanilide
- 2-(Diethylamino)-3’-trifluoromethylacetanilide
Uniqueness
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group contributes to its reactivity in substitution reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77966-52-0 |
---|---|
Molecular Formula |
C13H18Cl2F3N2O |
Molecular Weight |
345.18 g/mol |
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H16ClF3N2O.ClH/c1-3-19(4-2)8-12(20)18-9-5-6-11(14)10(7-9)13(15,16)17;/h5-7H,3-4,8H2,1-2H3,(H,18,20);1H |
InChI Key |
JMIDRDFZUYTZSL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetotoluidide, 4'-chloro-2-(diethylamino)-alpha,alpha,alpha-trifluoro-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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